molecular formula C26H33NO5 B12853564 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(octyloxy)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(octyloxy)propanoic acid

Cat. No.: B12853564
M. Wt: 439.5 g/mol
InChI Key: ZSOGSABQHPKHOL-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(octyloxy)propanoic acid is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their ability to protect the amino group during the synthesis process. The Fmoc group can be easily removed under mild conditions, making it a popular choice for solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(octyloxy)propanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of Fmoc-protected amino acids can be scaled up by using automated peptide synthesizers. These machines can handle large volumes of reagents and solvents, allowing for the efficient synthesis of peptides with high purity. The use of automated systems also reduces the risk of human error and increases the reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(octyloxy)propanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(octyloxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(octyloxy)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes an octyloxy side chain. This side chain can impart unique properties to the compound, such as increased hydrophobicity, which can influence its behavior in peptide synthesis and its interactions with other molecules .

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-octoxypropanoic acid

InChI

InChI=1S/C26H33NO5/c1-2-3-4-5-6-11-16-31-18-24(25(28)29)27-26(30)32-17-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,2-6,11,16-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1

InChI Key

ZSOGSABQHPKHOL-DEOSSOPVSA-N

Isomeric SMILES

CCCCCCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCCCCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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